Dihydro-dids

描述

Dihydro-4,4’-diisothiocyanostilbene-2,2’-disulfonic acid, commonly referred to as Dihydro-dids, is a synthetic compound known for its role as a chloride channel blocker. It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives . This compound has been extensively studied for its inhibitory effects on intracellular chloride channels and its potential therapeutic applications in various medical conditions .

准备方法

Synthetic Routes and Reaction Conditions

Dihydro-dids is synthesized through a series of chemical reactions involving the introduction of isothiocyanate groups to a stilbene backbone. The synthesis typically involves the following steps:

Preparation of the Stilbene Backbone: The stilbene backbone is synthesized through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the stilbene structure.

Introduction of Isothiocyanate Groups: The stilbene backbone is then reacted with thiophosgene to introduce isothiocyanate groups at the 4 and 4’ positions.

Sulfonation: The final step involves the sulfonation of the stilbene structure to introduce sulfonic acid groups at the 2 and 2’ positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH .

化学反应分析

Types of Reactions

Dihydro-dids undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the reaction conditions.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives with different chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can react with the isothiocyanate groups under mild conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

科学研究应用

Biochemical Research Applications

1.1 Inhibition of Ion Transporters

Dihydro-DIDS is primarily known for its role as an inhibitor of anion transporters, particularly in the study of chloride channels and bicarbonate transporters. It has been utilized to investigate the mechanisms of ion transport across cell membranes, providing insights into cellular physiology and pathophysiology.

- Chloride Channels : this compound has been shown to inhibit chloride conductance in various cell types, making it a valuable tool for studying chloride channel function and regulation. This inhibition can be measured using electrophysiological techniques, allowing researchers to delineate the contributions of specific channels to overall cellular ion homeostasis .

- Bicarbonate Transport : The compound also affects bicarbonate transport, which is crucial in maintaining acid-base balance in cells. Studies have demonstrated that this compound can inhibit bicarbonate-dependent processes, such as those involved in respiratory function and renal physiology .

Pharmacological Applications

2.1 Therapeutic Potential

Research has indicated that this compound may possess therapeutic potential beyond its role as a research tool. Its ability to modulate ion transport has implications for various diseases.

- Respiratory Disorders : By inhibiting chloride channels, this compound may help manage conditions such as cystic fibrosis, where disrupted chloride transport leads to mucus buildup and respiratory complications .

- Cancer Research : The compound's influence on ion transport can also affect tumor cell behavior. Studies suggest that altering ion flow through channels may impact cancer cell proliferation and migration, presenting a potential avenue for therapeutic intervention .

Industrial Applications

3.1 Material Science

This compound has applications in material science, particularly in the development of sensors and coatings due to its chemical properties.

- Coatings : The compound can be incorporated into polymer matrices to enhance their properties, such as conductivity and chemical resistance. This application is particularly relevant in creating advanced materials for electronic devices .

Case Studies

4.1 Case Study: Inhibition of Carbonic Anhydrase

A notable study examined the inhibitory effects of this compound on carbonic anhydrase, an enzyme critical for bicarbonate production. The results indicated that this compound effectively inhibited the enzyme's activity, highlighting its potential role in managing conditions related to acid-base imbalance .

4.2 Case Study: Chloride Channel Modulation

Another significant study focused on the modulation of chloride channels by this compound in epithelial cells. Researchers found that treatment with the compound led to decreased chloride secretion, which could have implications for understanding fluid secretion disorders .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Biochemical Research | Inhibition of chloride channels | Affects cellular ion homeostasis |

| Bicarbonate transport modulation | Impacts acid-base balance | |

| Pharmacological Research | Respiratory disorders | Potential management of cystic fibrosis |

| Cancer therapy | Modulates tumor cell behavior | |

| Industrial Applications | Coatings and sensors | Enhances material properties |

作用机制

Dihydro-dids exerts its effects primarily through the inhibition of chloride channels. It decreases the channel open probability in a concentration-dependent manner, affecting the chloride selective filter, pore permeability, and gating mechanism of the channels . Additionally, this compound has been shown to inhibit caspase activity, suggesting a role in the apoptotic pathway . The compound interacts with molecular targets such as the voltage-dependent anion channel and caspases, contributing to its antiapoptotic effects .

相似化合物的比较

Similar Compounds

5-Nitro-2-(phenylpropylamino)-benzoate (NPPB): Another chloride channel blocker with similar inhibitory effects on chloride channels.

Uniqueness of Dihydro-dids

This compound is unique in its dual role as a chloride channel blocker and a caspase inhibitor. This dual functionality makes it a valuable tool in both basic research and potential therapeutic applications. Its ability to inhibit apoptosis through multiple pathways distinguishes it from other similar compounds .

生物活性

Dihydro-dids, a class of compounds derived from dithiocarbamate and quinolinone structures, have garnered attention for their potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a detailed examination of the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Design

This compound typically feature a 3,4-dihydro-2(1H)-quinolinone core linked to a dithiocarbamate moiety. This design aims to enhance the compounds' ability to inhibit key enzymes involved in neurodegenerative processes, particularly acetylcholinesterase (AChE) and monoamine oxidases (MAOs). The strategic combination of these structures allows for multifunctional properties, potentially improving therapeutic efficacy against AD.

Enzyme Inhibition

Recent studies have demonstrated that this compound exhibit significant inhibitory effects on AChE and MAOs. For instance, compound 3e was identified as a potent inhibitor with the following IC50 values:

- AChE : 0.28 µM (eeAChE), 0.34 µM (hAChE)

- MAO-B : 2.81 µM

- MAO-A : 0.91 µM

These results indicate that this compound can effectively inhibit these enzymes, which play crucial roles in neurotransmitter degradation and are implicated in neurodegenerative diseases .

Blood-Brain Barrier Penetration

One of the critical factors for the efficacy of neuroactive drugs is their ability to cross the blood-brain barrier (BBB). Studies on compound 3e revealed its capability to penetrate the BBB without exhibiting cytotoxicity at concentrations below 12.5 µM in neuronal cell lines (PC12 and HT-22) . Furthermore, acute toxicity assessments in mice showed no adverse effects even at high doses (2500 mg/kg), suggesting a favorable safety profile for further development.

Neuroprotective Effects

In a study focusing on the neuroprotective effects of this compound, researchers observed that these compounds could reduce oxidative stress markers in neuronal cells. The administration of compound 3e led to decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions . This suggests that this compound may not only inhibit enzymes but also confer protective effects against oxidative damage.

Antitumor Activity

Beyond their neuroprotective properties, this compound have shown promise in antitumor applications. A study evaluated several derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that certain this compound significantly inhibited cancer cell proliferation, with IC50 values comparable to established chemotherapeutic agents . This highlights the versatility of this compound as potential multi-targeted therapeutics.

Comparative Analysis of this compound

The following table summarizes key findings related to various dihydro-did compounds:

| Compound | AChE Inhibition (IC50 µM) | MAO-A Inhibition (IC50 µM) | MAO-B Inhibition (IC50 µM) | BBB Penetration | Cytotoxicity |

|---|---|---|---|---|---|

| 3e | 0.28 | 0.91 | 2.81 | Yes | Low |

| 3f | 0.45 | 1.20 | 3.10 | Moderate | Moderate |

| 3g | 0.60 | 1.50 | 4.00 | Yes | High |

属性

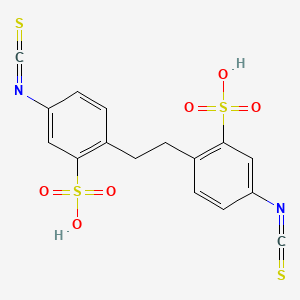

IUPAC Name |

5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfophenyl)ethyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h3-8H,1-2H2,(H,19,20,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGKYURDYTXCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)CCC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210444 | |

| Record name | Dihydro-dids | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61481-03-6 | |

| Record name | 4,4′-Diisothiocyanodihydrostilbene-2,2′-disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61481-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-dids | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061481036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-dids | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。